5-(4-bromophenyl)-N,N-diethyl-3-isoxazolecarboxamide
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Overview
Description
5-(4-bromophenyl)-N,N-diethyl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Biomedical Applications
A study explored the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazol-5(4H)-one to synthesize new compounds with potential in biomedical applications, particularly for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Herbicidal Activity
Research on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, including variants similar to 5-(4-bromophenyl)-N,N-diethyl-3-isoxazolecarboxamide, showed significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies (Hamper et al., 1995).
Anti-Bacterial Activities
A study synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, finding significant effectiveness against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).
Anti-Inflammatory Drug Development
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a synthetic isoxazole derivative, has shown potential as an anti-inflammatory drug candidate. Its effects on autoimmune and inflammatory gene modulation in human Caco-2 cultured cells were explored, indicating potential for future clinical development (Płoszaj et al., 2016).
Antiviral Activity
Compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone demonstrated promising antiviral activity against the H5N1 avian influenza virus, indicating potential applications in antiviral drug development (Flefel et al., 2012).
Antiaggregating Activity
A series of 5-substituted 4-isoxazolecarboxamides showed platelet antiaggregating activity, albeit slightly inferior to acetylsalicylic acid, along with weak anti-inflammatory, analgesic, and antipyretic activities in rats and mice (Fossa et al., 1991).
properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N,N-diethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-17(4-2)14(18)12-9-13(19-16-12)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
RGPBBNVHNWQLRB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCN(CC)C(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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